

# Investigating the toxicological profile of calcium cyanamide

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An In-Depth Technical Guide to the Toxicological Profile of Calcium Cyanamide

## Introduction: Unveiling a Reactive Industrial Compound

Calcium cyanamide ( $\text{CaCN}_2$ ), a compound first synthesized in the late 19th century, represents one of the earliest successes in industrial nitrogen fixation.[1][2] Historically, its primary application has been in agriculture as a fertilizer, leveraging its high nitrogen content (approximately 24%).[3] Beyond its role in soil enrichment, calcium cyanamide has also been utilized as a herbicide, cotton defoliant, and soil insecticide.[2][4] Industrially, it serves as a crucial intermediate in the synthesis of a range of chemicals, including melamine, dicyandiamide, urea, and thiourea.[1][5]

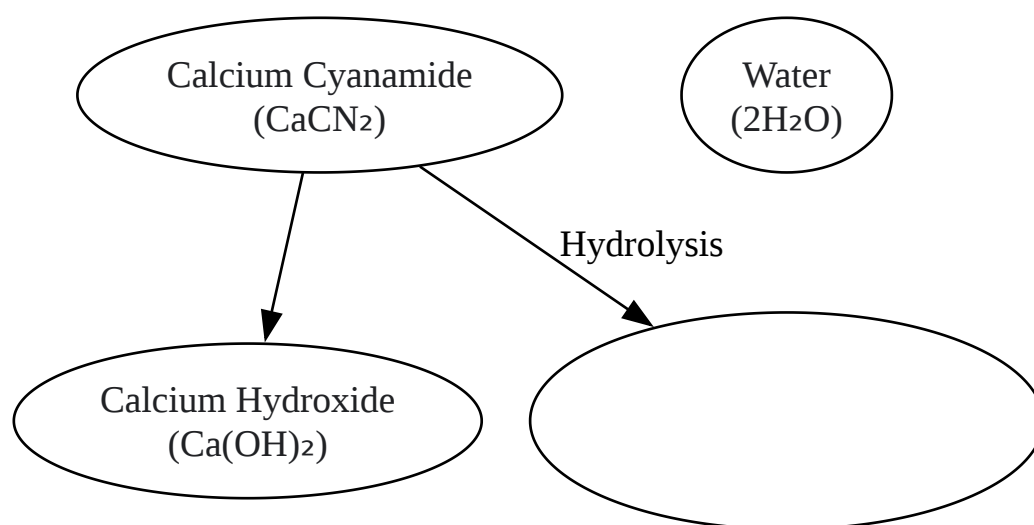
Despite its utility, the toxicological profile of calcium cyanamide necessitates a thorough and nuanced investigation. Occupational exposure during its manufacture and agricultural application, alongside potential environmental contamination, presents significant health and safety considerations.[3][5][6] The compound's inherent reactivity, particularly its interaction with water, is central to its biological activity and toxic potential.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive examination of the toxicological properties of calcium cyanamide. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships behind its toxicity, the rationale for

experimental designs, and the interpretation of complex toxicological data. Our objective is to present a self-validating narrative that integrates fundamental chemistry, mechanistic toxicology, and applied analytical science to fully characterize the risks associated with this compound.

## Physicochemical Properties and Toxicokinetics: The Central Role of Hydrolysis

Understanding the toxicological profile of calcium cyanamide begins with its fundamental chemistry. In its pure form, it exists as colorless, hexagonal crystals, while commercial grades are typically grayish-black powders.[5] A critical characteristic is its reaction with water, a process that dictates its biological fate and activity. Upon contact with water or moisture, calcium cyanamide undergoes hydrolysis to form hydrogen cyanamide ( $\text{H}_2\text{CN}_2$ ) and calcium hydroxide.[7][8]



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This hydrolysis is not merely a chemical reaction but the primary activation step. Toxicological evidence strongly suggests that the effects observed following exposure to calcium cyanamide are mainly attributable to the systemic action of its metabolite, hydrogen cyanamide.[9]

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion - ADME):

- **Absorption:** Calcium cyanamide can be absorbed into the body through inhalation of dust particles and by ingestion.[8] Dermal absorption is also a relevant route, particularly in occupational settings.[5]
- **Distribution and Metabolism:** Following absorption, the rapid hydrolysis to hydrogen cyanamide is the key metabolic event. Cyanamide is then distributed systemically. The Scientific Committee on Health and Environmental Risks (SCHER) concluded that after oral administration, calcium cyanamide is transformed into cyanamide, which is responsible for the observed toxicity.[9]
- **Excretion:** Data on the specific excretion pathways for calcium cyanamide and its metabolites are limited, representing a knowledge gap.

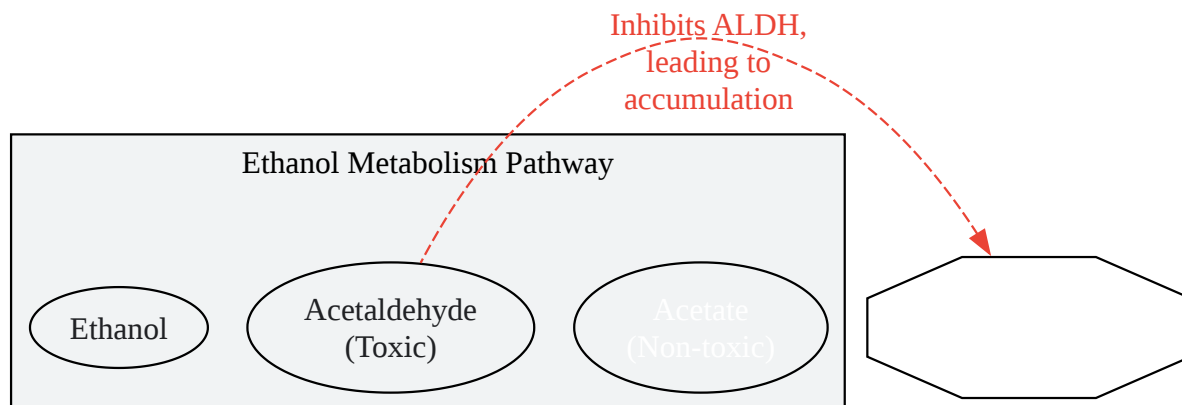
Given that hydrogen cyanamide is the active toxicant, toxicological assessments must consider the kinetics of this conversion. Experimental designs should not only measure the parent compound but also quantify the formation and distribution of hydrogen cyanamide to establish a clear dose-response relationship for the active metabolite.

## Core Mechanism of Toxicity: Aldehyde Dehydrogenase Inhibition

The most distinct and well-characterized toxicological effect of calcium cyanamide (via its cyanamide metabolite) is the potent and irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH). This mechanism is clinically significant and mirrors the action of the drug disulfiram, used for alcohol aversion therapy.

ALDH is a critical enzyme in the metabolic pathway of ethanol. After alcohol consumption, ethanol is first metabolized by alcohol dehydrogenase (ADH) to acetaldehyde. ALDH then rapidly converts the toxic acetaldehyde into non-toxic acetate.

By inhibiting ALDH, cyanamide causes a rapid accumulation of acetaldehyde in the blood even after consumption of small amounts of alcohol.[8] This buildup is responsible for a severe physiological reaction known as the "cyanamide flush" or acetaldehyde syndrome. Symptoms include intense flushing of the face and upper body, headache, nausea, vomiting, tachycardia, and hypotension.[5][8] This disulfiram-like effect is a hallmark of calcium cyanamide poisoning.



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Beyond this specific enzymatic inhibition, the severe irritant properties of calcium cyanamide on skin, eyes, and the respiratory tract are likely due to a combination of its alkalinity upon hydrolysis (forming calcium hydroxide) and direct cytotoxic effects of the cyanamide molecule on cellular membranes and proteins.[8][10]

## Toxicological Endpoints: A Comprehensive Review

A thorough toxicological investigation requires evaluating a spectrum of endpoints, from acute lethality to long-term effects like carcinogenicity.

### Acute Toxicity

Acute exposure to calcium cyanamide can elicit both severe local and systemic effects. It is classified as harmful if swallowed and causes serious eye damage.[7][11]

- Oral: Acute oral exposure in humans can trigger the vasomotor reaction previously described, along with dizziness, fatigue, and gastrointestinal distress.[5]
- Dermal: The substance is a skin irritant.[11] Prolonged contact can lead to redness and potentially slow-healing ulcerations.[5]

- Inhalation: Inhalation of dust is highly irritating to the respiratory tract, causing symptoms such as coughing, sore throat, rhinitis, pharyngitis, and tracheobronchitis.[\[5\]](#)[\[10\]](#)

Table 1: Summary of Acute Toxicity Data in Animal Models

Species	Route	Endpoint	Value	Reference(s)
Rat	Oral	LD50	158 - 765 mg/kg	<a href="#">[11]</a> <a href="#">[12]</a>
Rabbit	Dermal	LD50	>2000 mg/kg	<a href="#">[12]</a>

| Rat | Inhalation | LC50 (4h) | >0.155 - >312 mg/m<sup>3</sup> |[\[11\]](#)[\[12\]](#) |

Note: Variations in reported values can be attributed to differences in the formulation and purity of the test substance.

## Sub-chronic and Chronic Toxicity

Repeated or long-term exposure, particularly in occupational settings, can lead to significant target organ toxicity.

- Target Organs: The primary targets of chronic exposure are the skin and the respiratory system. Chronic occupational exposure has been linked to chronic rhinitis with perforation of the nasal septum and persistent, slow-healing dermal ulcers.[\[5\]](#)
- Animal Studies: Subchronic studies in rats have identified the thyroid as a potential target organ, with findings of diffuse follicular hyperplasia.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: 90-Day Repeated Dose Dermal Toxicity Study (Modified OECD 411)

Objective: To characterize the potential for calcium cyanamide to cause local skin toxicity (e.g., ulceration) and systemic effects following repeated dermal application.

Methodology:

- Test System: Young adult Sprague-Dawley rats (10/sex/group).

- **Test Substance Preparation:** Calcium cyanamide formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to ensure uniform application and prevent immediate rub-off. The stability of the formulation must be verified.
- **Dose Groups:** At least three dose levels (e.g., 50, 150, 500 mg/kg/day), a vehicle control, and a positive control (if applicable). Doses are selected based on acute dermal toxicity data.
- **Application:** The test substance is applied daily for 90 days to a clipped, 10% body surface area site on the dorsum. The site is covered with a semi-occlusive dressing for a 6-hour exposure period.
- **Observations:**
  - **Daily:** Clinical signs of toxicity, detailed skin examination at the application site (scoring for erythema, edema, and other lesions based on the Draize scale).
  - **Weekly:** Body weight and food consumption.
- **Terminal Procedures:** At 90 days, animals are euthanized. Blood samples are collected for hematology and clinical chemistry. A full necropsy is performed, with organ weights recorded.
- **Histopathology:** The application site skin and all major organs are preserved for microscopic examination. This is the critical step for identifying ulceration, inflammation, hyperplasia, and other target organ pathologies.

**Causality and Self-Validation:** This protocol is self-validating by including a vehicle control to differentiate vehicle effects from test substance effects, multiple dose levels to establish a dose-response relationship, and comprehensive histopathology to confirm macroscopic findings at a cellular level.

## Genotoxicity and Mutagenicity

The genotoxic potential of calcium cyanamide has been investigated in a battery of assays, with results that are not entirely conclusive.

- **Bacterial Reverse Mutation Assay (Ames Test):** Some studies have reported negative results, while others have been deemed unacceptable due to methodological flaws (e.g.,

lack of repeat trials).[13]

- Mammalian Cell Assays: Weakly positive results have been observed in some in vitro mammalian cell mutagenicity and cytogenetics studies, such as the mouse lymphoma assay and sister chromatid exchange test in Chinese Hamster Ovary (CHO) cells.[14]

Table 2: Summary of Key Genotoxicity Study Findings

Assay Type	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Mutation	Salmonella typhimurium	With & Without S9	Negative/Unacceptable	[13]
Mammalian Cell Mutation	Mouse Lymphoma L5178Y cells	Not specified	Weakly Positive	[14]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	[14]

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [14] |

Interpretation: The pattern of results, particularly the positive findings in mammalian cell assays, suggests a potential clastogenic (chromosome-damaging) or aneugenic mode of action. The in-vitro nature of these findings necessitates careful interpretation, and further in-vivo testing would be required to confirm if these effects are relevant in a whole organism.

## Carcinogenicity

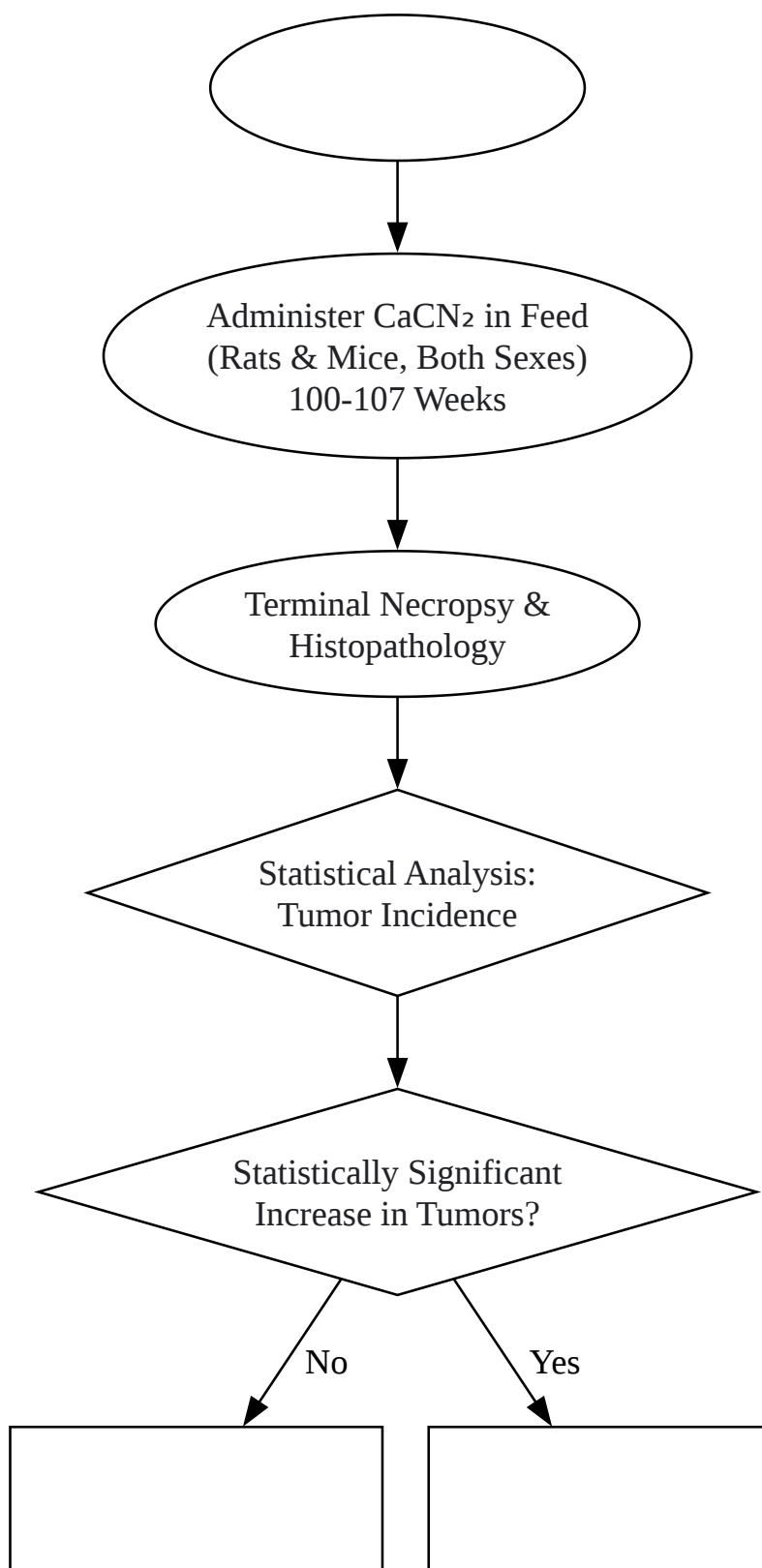
The carcinogenic potential of calcium cyanamide has been a subject of significant regulatory interest. The U.S. EPA has not classified calcium cyanamide with respect to potential carcinogenicity.[5]

The most comprehensive investigation is a National Toxicology Program (NTP) 2-year bioassay conducted in F344 rats and B6C3F1 mice.[1][2]

- Study Design: Groups of 50 rats and 50 mice of each sex were administered a commercial formulation of calcium cyanamide in their feed for 100-107 weeks.[2]
- Results:
  - Rats: No tumors occurred in dosed rats of either sex at incidences that were clearly related to the administration of calcium cyanamide.[1][2]
  - Mice: In male mice, a dose-related increase in the incidence of hemangiosarcomas of the circulatory system was observed (Control: 5%, Low-dose: 4%, High-dose: 20%).[1][2] However, when comparing the individual high-dose group to the control group, the difference was not statistically significant.[1]
- NTP Conclusion: Under the conditions of the bioassay, the tested formulation of calcium cyanamide was not considered carcinogenic for F344 rats or B6C3F1 mice.[1]

Expert Analysis: The finding of a statistically significant dose-related trend for hemangiosarcomas in male mice, even without pairwise statistical significance, is a point of toxicological concern that warrants attention.[13] It highlights the importance of analyzing trend data in addition to simple group comparisons. While the overall conclusion was "not carcinogenic," this specific finding suggests a potential, albeit weak, oncogenic effect in this mouse strain that cannot be entirely dismissed.[1]





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## Reproductive and Developmental Toxicity

A significant and critical data gap exists for the reproductive and developmental toxicity of calcium cyanamide. Authoritative sources, including the U.S. EPA, state that no information is available on these effects in either humans or animals.<sup>[5]</sup> This lack of data is a major deficiency in the overall toxicological profile and a priority for future research to conduct a comprehensive risk assessment, especially for agricultural workers.

## Occupational Health and Risk Assessment

Given its uses, occupational exposure is the primary route of concern for human health.

- **Exposure Scenarios:** Workers may be exposed during the manufacturing of calcium cyanamide, its formulation into fertilizers, and its application in agricultural fields.<sup>[3]</sup> Bystanders and residents near application sites may also be exposed.<sup>[15]</sup>
- **Workplace Exposure Limits (WELs):** Regulatory bodies have established exposure limits to protect workers. For example, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 0.5 mg/m<sup>3</sup> as a Time-Weighted Average (TWA).<sup>[8]</sup>
- **Risk Assessment:** The European Commission's SCHER concluded that harmful effects for humans and the environment could not be excluded when calcium cyanamide is used at current application rates.<sup>[3][15]</sup> They recommended that private use as a fertilizer be discontinued and identified the need for significant reductions in application rates to protect aquatic and soil environments.<sup>[9]</sup>

## Analytical Methodologies for Toxicological Studies

Accurate assessment of exposure and internal dose relies on robust analytical methods. The quantification of calcium cyanamide is challenging due to its reactivity, making the measurement of its stable metabolite, cyanamide, a more common approach.

- **Key Technique:** High-Performance Liquid Chromatography (HPLC) is a widely used method.<sup>[16]</sup> A specific and stability-indicating method involves the pre-column derivatization of cyanamide.<sup>[16][17]</sup> For example, cyanamide can be derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and subsequently detected by a UV detector.<sup>[17]</sup>

## Protocol: Quantification of Cyanamide in a Biological Matrix (e.g., Plasma)

**Objective:** To accurately measure the concentration of the active metabolite cyanamide in plasma samples from toxicology studies.

**Methodology:**

- **Sample Collection:** Collect blood from study animals into heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C until analysis.
- **Sample Preparation (Protein Precipitation & Extraction):** a. To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins. b. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a clean tube.
- **Derivatization:** a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a borate buffer solution. c. Add the derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate solution) and incubate at a specified temperature (e.g., 55°C) for 10 minutes.
- **HPLC-UV Analysis:** a. Column: C18 reverse-phase column (e.g., Waters AccQ Tag Ultra). [\[17\]](#) b. Mobile Phase: A gradient of acetate buffer and acetonitrile. c. Injection Volume: 10 µL. d. Detection: UV detector set to the maximum absorbance of the derivatized compound (e.g., 260 nm). [\[17\]](#)
- **Quantification:** Create a standard curve using fortified blank plasma samples. The concentration of cyanamide in the test samples is calculated by comparing its peak area (normalized to the internal standard) against the standard curve.

**Self-Validation:** The use of an internal standard corrects for variability in extraction and injection. The standard curve, prepared in the same biological matrix as the samples, accounts for matrix effects. Quality control samples at low, medium, and high concentrations must be run with each batch to ensure the accuracy and precision of the assay.

## Conclusion and Future Directions

The toxicological profile of calcium cyanamide is complex and dominated by the activity of its primary metabolite, hydrogen cyanamide. Its most pronounced effects are severe irritation to the skin, eyes, and respiratory tract, and a unique, potent inhibition of aldehyde dehydrogenase, leading to a disulfiram-like reaction with alcohol.

While chronic toxicity studies have identified the respiratory tract and skin as primary targets, and a comprehensive carcinogenicity bioassay was largely negative, significant data gaps remain. The most critical of these is the complete lack of data on reproductive and developmental toxicity, which is essential for a full characterization of its risk to human health.

Future research should prioritize:

- Reproductive/Developmental Toxicity Studies: Conducting OECD-guideline compliant studies (e.g., OECD 414, 421) to address this major data gap.
- In-Vivo Genotoxicity: Follow-up on the weakly positive in-vitro genotoxicity signals with in-vivo assays (e.g., a micronucleus test) to determine their biological relevance.
- Mechanistic Studies: Further investigation into the mechanisms of thyroid hyperplasia observed in rats to understand its human relevance.

A comprehensive understanding of these areas is imperative for refining risk assessments and ensuring the safe handling and use of this long-standing industrial chemical.

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